3-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid 3-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 929492-74-0
VCID: VC0369513
InChI: InChI=1S/C16H16ClNO5S/c1-2-8-23-15-10-13(6-7-14(15)17)24(21,22)18-12-5-3-4-11(9-12)16(19)20/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl
Molecular Formula: C16H16ClNO5S
Molecular Weight: 369.8g/mol

3-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid

CAS No.: 929492-74-0

Main Products

VCID: VC0369513

Molecular Formula: C16H16ClNO5S

Molecular Weight: 369.8g/mol

3-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid - 929492-74-0

CAS No. 929492-74-0
Product Name 3-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid
Molecular Formula C16H16ClNO5S
Molecular Weight 369.8g/mol
IUPAC Name 3-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C16H16ClNO5S/c1-2-8-23-15-10-13(6-7-14(15)17)24(21,22)18-12-5-3-4-11(9-12)16(19)20/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)
Standard InChIKey AKOCMYIBCVBULD-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl
PubChem Compound 20105364
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator